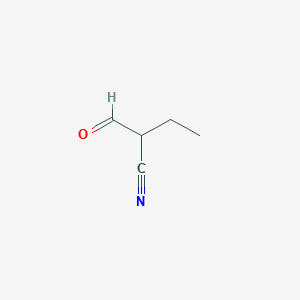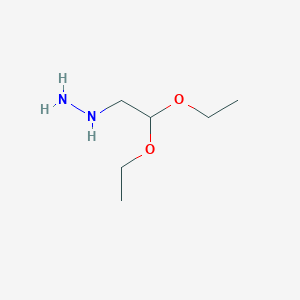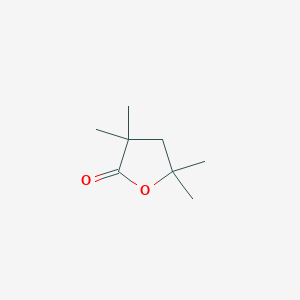
2-Formylbutanenitrile
Übersicht
Beschreibung
2-Formylbutanenitrile is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 .
Synthesis Analysis
The synthesis of nitriles, such as 2-Formylbutanenitrile, can be achieved through various methods. One common method is the nucleophilic attack of cyanide ion on an alkyl halide . Another method involves the dehydration of a primary amide . The exact synthesis process for 2-Formylbutanenitrile might vary and would require more specific information or research .
Chemical Reactions Analysis
Nitriles, including 2-Formylbutanenitrile, can undergo various chemical reactions. They can be hydrolyzed, either under acidic or basic conditions, to form carboxylic acids . They can also be reduced to form primary amines . The exact reactions that 2-Formylbutanenitrile undergoes would depend on the specific conditions and reagents present .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Formylbutanenitrile, such as its boiling point, density, and solubility, are not explicitly mentioned in the search results . These properties would require more specific information or research.
Wissenschaftliche Forschungsanwendungen
Photochemical Decomposition
Phenyl N-tert-butylnitrone (PBN), related to 2-formylbutanenitrile, decomposes into nitric oxide when exposed to light in aqueous solutions. This decomposition plays a significant role in biological environments, potentially impacting biological functions (Chamulitrat et al., 1993).
Carbonylative Transformations
A study highlights procedures for selective synthesis of various acids and aldehydes from allylbenzenes, using formic acid or TFBen as CO surrogates. These reactions proceed effectively under carbon monoxide gas-free conditions, indicating potential applications in organic synthesis (Fu‐Peng Wu et al., 2019).
Synthesis of Aminobutanenitrile
4-Aminobutanenitrile, a derivative of 2-formylbutanenitrile, is synthesized for use in neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases. It acts as an industrial precursor to pyrroline and pyrrolidine (Capon et al., 2020).
Transfer Hydrogenation Reactions
In the field of organic chemistry, 2-formylbutanenitrile is involved in transfer hydrogenation reactions. For instance, 2-butyne couples with alcohols or aldehydes to produce allylic alcohols, indicating its role in creating complex organic compounds (Patman et al., 2009).
UV-Photochemical Vapor Generation
In analytical chemistry, 2-formylbutanenitrile derivatives are used in the UV-photochemical vapor generation of metals like iron. This method offers improved sensitivity and precision in trace metal analysis, indicating its importance in environmental and material science research (Zheng et al., 2010).
Safety And Hazards
The safety and hazards associated with 2-Formylbutanenitrile are not explicitly mentioned in the search results . Handling this compound would likely require standard safety precautions used for handling chemical substances, such as using personal protective equipment and working in a well-ventilated area.
Eigenschaften
IUPAC Name |
2-formylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(3-6)4-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNRYVQFAMHXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624291 | |
| Record name | 2-Formylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylbutanenitrile | |
CAS RN |
43024-14-2 | |
| Record name | 2-Formylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)










![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)
![(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B3052570.png)
